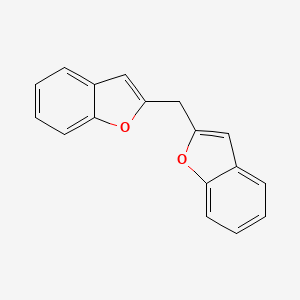![molecular formula C21H22ClN3O2 B12902272 N-(2-Chloro-5-methoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine CAS No. 918491-15-3](/img/structure/B12902272.png)
N-(2-Chloro-5-methoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloro-5-methoxyphenyl)-6-(piperidin-4-yloxy)isoquinolin-3-amine: is a synthetic organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, a piperidin-4-yloxy group, and an amine group attached to the isoquinoline core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-5-methoxyphenyl)-6-(piperidin-4-yloxy)isoquinolin-3-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of the Piperidin-4-yloxy Group: The piperidin-4-yloxy group can be introduced via nucleophilic substitution reactions, where the piperidine derivative reacts with a suitable leaving group on the isoquinoline core.
Substitution on the Phenyl Ring: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions, using appropriate chlorinating and methoxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom, or the isoquinoline ring, leading to dihydroisoquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dihydroisoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
N-(2-Chloro-5-methoxyphenyl)-6-(piperidin-4-yloxy)isoquinolin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Chloro-5-methoxyphenyl)-6-(piperidin-4-yloxy)isoquinolin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-5-methoxyphenyl)-6-(morpholin-4-yloxy)isoquinolin-3-amine
- N-(2-Chloro-5-methoxyphenyl)-6-(piperazin-1-yloxy)isoquinolin-3-amine
Uniqueness
N-(2-Chloro-5-methoxyphenyl)-6-(piperidin-4-yloxy)isoquinolin-3-amine is unique due to its specific combination of substituents, which can result in distinct biological activities and chemical reactivity compared to its analogs. The presence of the piperidin-4-yloxy group, in particular, may confer unique pharmacokinetic and pharmacodynamic properties.
Properties
CAS No. |
918491-15-3 |
|---|---|
Molecular Formula |
C21H22ClN3O2 |
Molecular Weight |
383.9 g/mol |
IUPAC Name |
N-(2-chloro-5-methoxyphenyl)-6-piperidin-4-yloxyisoquinolin-3-amine |
InChI |
InChI=1S/C21H22ClN3O2/c1-26-17-4-5-19(22)20(12-17)25-21-11-15-10-18(3-2-14(15)13-24-21)27-16-6-8-23-9-7-16/h2-5,10-13,16,23H,6-9H2,1H3,(H,24,25) |
InChI Key |
OOPOLDAOSPAXJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)NC2=NC=C3C=CC(=CC3=C2)OC4CCNCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


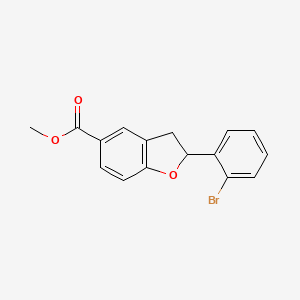
![Ethanethioic acid, S-[2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B12902197.png)
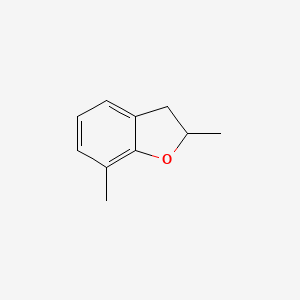



![2-{[(4-Methoxyphenyl)sulfanyl]methyl}oxolane](/img/structure/B12902240.png)
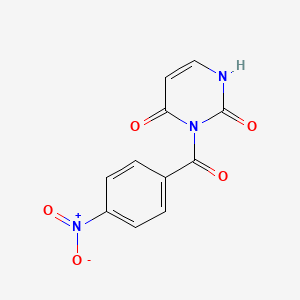
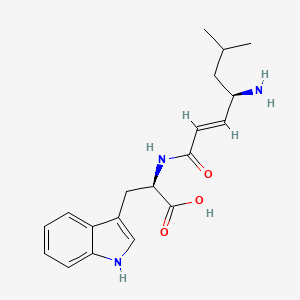
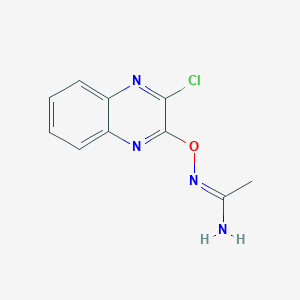
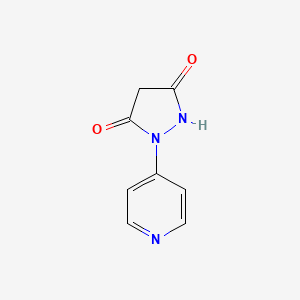
![1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan](/img/structure/B12902260.png)

